trans-4-(4-Chlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-trans-3-DechloroSertralineHydrochloride: is a chemical compound with the molecular formula C17H19Cl2N and a molecular weight of 308.25 g/mol . It is a derivative of sertraline, which is a well-known antidepressant. This compound is primarily used in scientific research and is not intended for diagnostic or therapeutic purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-trans-3-DechloroSertralineHydrochloride involves multiple steps, starting from the appropriate precursors. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound through a series of chemical reactions, such as halogenation and amination.
Cyclization: The intermediate undergoes cyclization to form the core structure of the compound.
Dechlorination: The final step involves the removal of chlorine atoms to yield rac-trans-3-DechloroSertralineHydrochloride.
Industrial Production Methods: it is likely that the production involves large-scale synthesis using the aforementioned synthetic routes, followed by purification and quality control processes to ensure the compound’s purity and stability .
Chemical Reactions Analysis
Types of Reactions: rac-trans-3-DechloroSertralineHydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products .
Scientific Research Applications
rac-trans-3-DechloroSertralineHydrochloride has several applications in scientific research, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of similar compounds.
Biology: The compound is used in biological research to investigate its effects on cellular processes and pathways.
Medicine: Although not used therapeutically, it serves as a model compound to study the pharmacological properties of sertraline derivatives.
Mechanism of Action
The mechanism of action of rac-trans-3-DechloroSertralineHydrochloride is similar to that of sertraline. It primarily targets the serotonin transporter (SERT) , inhibiting the reuptake of serotonin in the brain. This leads to an increase in serotonin levels, which can have antidepressant effects. The compound may also interact with other molecular targets and pathways, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Sertraline: The parent compound, widely used as an antidepressant.
Desmethylsertraline: A metabolite of sertraline with similar pharmacological properties.
Norsertraline: Another metabolite with distinct effects on serotonin reuptake.
Uniqueness: rac-trans-3-DechloroSertralineHydrochloride is unique due to its specific structural modifications, which can result in different pharmacological properties compared to its parent compound and metabolites. These modifications can influence its binding affinity, selectivity, and overall efficacy in research applications .
Properties
Molecular Formula |
C17H19Cl2N |
---|---|
Molecular Weight |
308.2 g/mol |
IUPAC Name |
(1S,4R)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C17H18ClN.ClH/c1-19-17-11-10-14(12-6-8-13(18)9-7-12)15-4-2-3-5-16(15)17;/h2-9,14,17,19H,10-11H2,1H3;1H/t14-,17+;/m1./s1 |
InChI Key |
QTILPEMKUQBCMU-CVLQQERVSA-N |
Isomeric SMILES |
CN[C@H]1CC[C@@H](C2=CC=CC=C12)C3=CC=C(C=C3)Cl.Cl |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC=C(C=C3)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.